2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid

Descripción general

Descripción

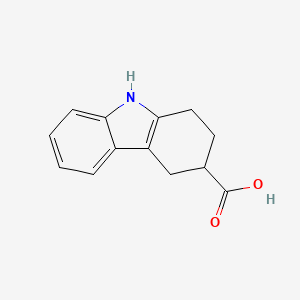

2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic acid is an organic compound with the molecular formula C12H13NO2. It belongs to the class of carbazole derivatives, which are known for their diverse biological activities and applications in various fields. This compound is characterized by a tricyclic structure consisting of a carbazole core with a carboxylic acid functional group at the 3-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid typically involves the Fischer indole synthesis, where substituted phenylhydrazines react with cyclohexanone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization and subsequent aromatization to yield the desired carbazole derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and efficiency. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can further improve the scalability of the process.

Análisis De Reacciones Químicas

Esterification Reactions

The carboxylic acid group undergoes esterification under acid-catalyzed conditions. For example:

Reaction:

2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic acid + Ethanol → Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate

Conditions:

-

Catalyst: Concentrated H₂SO₄ or HCl

-

Solvent: Ethanol (excess as solvent)

-

Temperature: Reflux (78°C)

Yield: ~85–90% (inferred from analogous reactions in)

Amide Formation

The acid participates in amidation via activation with coupling agents:

Example Reaction:

this compound + Amine → Carbazole-3-carboxamide

Reagents/Conditions:

-

Coupling agents: EDC/HOBt or DCC

-

Solvent: DMF or THF

-

Temperature: 0–25°C

Key Data: -

A derivative, 6-bromo-N-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine, was synthesized via C–H amination (HR-MS: m/z 310.131446 [M+Na]⁺) .

Decarboxylation

Thermal decarboxylation eliminates CO₂ under controlled conditions:

Reaction:

this compound → 2,3,4,9-Tetrahydro-1H-carbazole + CO₂

Conditions:

-

Temperature: 180–200°C

-

Catalyst: Cu or quinoline

Application: Used to generate unsubstituted tetrahydrocarbazole scaffolds.

Electrophilic Substitution

The carbazole core undergoes regioselective electrophilic substitution:

Functionalization via Ionic Liquids

Green synthesis methods using ionic liquids enhance reaction efficiency:

Reaction:

this compound + Electrophile → Substituted derivatives

Conditions:

-

Catalyst: [bmim(BF₄)] (20–50 mol%)

-

Solvent: Methanol or ethanol

-

Temperature: Reflux

Key Findings: -

Methoxy, chloro, and fluoro substituents introduced at C-6/C-8 positions with yields up to 95% .

Reduction/Oxidation

The tetrahydrocarbazole ring undergoes redox transformations:

-

Reduction: NaBH₄ or LiAlH₄ reduces keto groups (if present) to hydroxyls.

-

Oxidation: MnO₂ or PCC oxidizes the ring to aromatic carbazoles (e.g., 1H-carbazole-3-carboxylic acid).

Biological Activity-Driven Modifications

Derivatives show pharmacological relevance, guiding targeted synthesis:

Example:

-

Antiviral Activity: 5,8-Disubstituted derivatives (e.g., 5-nitro-8-bromo) inhibit HCV NS5B polymerase (IC₅₀ = 550 nM) .

-

CRTH2 Antagonism: N-Alkylamide derivatives (e.g., –N(CH₃)₂) block prostaglandin D₂ binding (patent WO2006070325A2) .

Spectroscopic Characterization

Critical data for reaction monitoring:

1H NMR (DMSO-d6):

-

Carboxylic proton: δ 12.1–12.3 ppm (broad singlet)

-

Aromatic protons: δ 6.8–7.3 ppm (multiplet)

13C NMR (DMSO-d6):

Aplicaciones Científicas De Investigación

Antiallergic Properties

One of the significant applications of 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid is its role as a CRTH2 receptor antagonist . This receptor is involved in various allergic conditions such as asthma and rhinitis. Research has indicated that derivatives of this compound can effectively block the binding of prostaglandin D2 (PGD2) to the CRTH2 receptor, which is crucial for the treatment of allergic diseases including chronic obstructive pulmonary disease (COPD), dermatitis, and other eosinophil-related disorders .

Antiviral Activity

Another promising application is in the field of antiviral agents. A study focused on designing inhibitors for the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase using 2,3,4,9-tetrahydro-1H-carbazole scaffolds demonstrated that these compounds exhibit inhibitory activity against HCV replication. The optimization of these compounds led to derivatives with IC50 values as low as 550 nM against the NS5B enzyme .

Structural Characteristics

The compound features a unique bicyclic structure that contributes to its biological activity. The synthesis of this compound typically involves multi-step reactions starting from simpler carbazole derivatives. The structural complexity allows for various modifications that enhance its pharmacological properties .

Derivatives and Modifications

Various derivatives have been synthesized to improve efficacy and reduce side effects. For instance, modifications at specific positions on the carbazole ring have been explored to enhance receptor binding affinity and selectivity .

Study on Allergic Conditions

A notable study investigated the efficacy of a specific derivative of this compound in treating allergic asthma. The results indicated a significant reduction in airway hyperresponsiveness and inflammatory markers in animal models, suggesting its potential as a therapeutic agent for managing allergic responses .

Hepatitis C Inhibition

In another case study focused on hepatitis C treatment, researchers synthesized several analogs based on the tetrahydrocarbazole framework. One particular analog demonstrated potent inhibition of viral replication in vitro and showed promise for further development into a clinical candidate .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Antiallergic Properties | CRTH2 receptor antagonism | Effective in reducing symptoms of allergic diseases |

| Antiviral Activity | Inhibition of HCV NS5B polymerase | IC50 values as low as 550 nM against HCV |

| Structural Modifications | Enhancements through chemical derivatization | Improved binding affinity and selectivity |

Mecanismo De Acción

The mechanism of action of 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with enzymes such as monoamine oxidase (MAO), influencing neurotransmitter levels and exhibiting potential antidepressant effects. Additionally, its derivatives may inhibit specific proteins or enzymes involved in cancer cell proliferation, making it a promising candidate for anticancer drug development .

Comparación Con Compuestos Similares

1,2,3,4-Tetrahydrocarbazole: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

Carbazole-3-carboxylic acid: Fully aromatic carbazole derivative with a carboxylic acid group, differing in its electronic properties and reactivity.

9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid: Contains a benzyl group, altering its chemical and biological properties.

Uniqueness: 2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic acid is unique due to its partially saturated carbazole ring and the presence of a carboxylic acid group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Actividad Biológica

2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic acid is a bicyclic compound belonging to the carbazole family, known for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

1. Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 215.25 g/mol. The compound features a tetrahydrocarbazole structure that includes a carboxylic acid functional group at the 3-position, enhancing its reactivity and solubility in polar solvents.

2.1 Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Various assays have demonstrated its ability to scavenge free radicals and inhibit lipid peroxidation:

| Assay | IC50 (μM) | Reference |

|---|---|---|

| ABTS Radical Scavenging | 19.6 ± 0.8 | |

| FRAP Assay | 91.8 ± 0.3 | |

| TBARS Assay | 6.23 ± 0.33 |

These results suggest that the compound can effectively reduce oxidative stress in biological systems.

2.2 Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens, showing promising results against both bacterial and fungal strains. The introduction of the carboxylic acid group may enhance these bioactivities compared to other carbazole derivatives.

2.3 Anti-Prion Activity

A study highlighted the anti-prion activity of derivatives of 2,3,4,9-tetrahydro-1H-carbazole in TSE-infected cells. Compounds with specific substitutions exhibited enhanced efficacy against prion diseases, indicating potential therapeutic applications in neurodegenerative disorders .

2.4 CRTH2 Receptor Antagonism

Research has identified 2,3,4,9-tetrahydro-1H-carbazole derivatives as antagonists of the CRTH2 receptor, which plays a role in inflammatory responses and asthma pathophysiology. This suggests potential applications in treating allergic and inflammatory diseases .

3. Synthesis Methods

Various synthesis methods for producing this compound have been reported:

- Green Synthesis : Utilizing environmentally friendly catalysts such as ionic liquids has shown effective yields while minimizing toxic byproducts .

- Conventional Organic Synthesis : Traditional methods involving multi-step reactions have also been employed to synthesize this compound and its derivatives.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of 2,3,4,9-tetrahydro-1H-carbazole derivatives in models of oxidative stress-induced neuronal damage. The results indicated that these compounds could significantly reduce neuronal cell death and promote cell survival through their antioxidant properties.

Case Study 2: Antidepressant-like Effects

Another research project explored the antidepressant-like effects of carbazole derivatives in animal models. The findings suggested that these compounds could modulate serotonin levels and exhibit similar efficacy to standard antidepressants.

5. Conclusion

The biological activity of this compound is multifaceted, with significant implications for medicinal chemistry and pharmacology. Its antioxidant properties, antimicrobial activity, anti-prion effects, and potential as a CRTH2 receptor antagonist highlight its therapeutic promise across various domains.

Future research should focus on elucidating the precise mechanisms underlying these biological activities and exploring the potential for developing new therapeutic agents based on this compound's structure.

Propiedades

IUPAC Name |

2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c15-13(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-4,8,14H,5-7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJLAUQMHSAAMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.